molecular formula C15H24N4O2S B13716935 3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13716935
M. Wt: 324.4 g/mol
InChI Key: RCGPKDRNYCMMDZ-UHFFFAOYSA-N
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Description

3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine ring system with a 1,1-dioxide functional group. The molecule features a methyl group at position 4 and a 3-(diethylamino)propylamino substituent at position 2. Its comparison with structurally similar analogs must therefore rely on substituent-driven hypotheses and trends observed in related compounds.

Properties

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N,N-diethyl-3-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]propan-1-amine

InChI

InChI=1S/C15H24N4O2S/c1-4-19(5-2)12-8-11-16-15-17-22(20,21)14-10-7-6-9-13(14)18(15)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,16,17)

InChI Key

RCGPKDRNYCMMDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN=C1NS(=O)(=O)C2=CC=CC=C2N1C

Origin of Product

United States

Preparation Methods

The synthesis of 3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The starting materials typically include 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide and 3-(diethylamino)propylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzothiadiazine Derivatives

The following analysis compares the target compound with three structurally related benzothiadiazines, focusing on substituent effects, crystallographic data, and synthetic routes.

Structural and Functional Group Comparisons
Compound Name Substituents (Position) Functional Groups Molecular Formula
3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide 3: 3-(diethylamino)propylamino; 4: methyl Amine, sulfone C₁₆H₂₅N₅O₂S
3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide 3: chloro; 4: ethyl Halogen, sulfone C₉H₉ClN₂O₂S
1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1: propyl; 3: ketone Alkyl, ketone, sulfone C₁₁H₁₃NO₃S
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 1: ethyl; 3: dichloro Halogen, ketone, sulfone C₁₀H₉Cl₂NO₃S

Key Observations :

  • Substituent Diversity: The target compound’s 3-(diethylamino)propylamino group introduces a branched tertiary amine, which may enhance solubility in polar solvents compared to halogenated analogs (e.g., 3-chloro or 3,3-dichloro derivatives).
  • Conformational Effects: In 1-propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the benzothiazine ring adopts a sofa conformation stabilized by weak C–H···O hydrogen bonds.
Hypothesized Bioactivity
  • The diethylamino group in the target compound may enhance membrane permeability, a feature critical for central nervous system (CNS) drug candidates.

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